molecular formula C21H18N2O4 B6162796 methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate CAS No. 1219038-97-7

methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate

Cat. No. B6162796
CAS RN: 1219038-97-7
M. Wt: 362.4
InChI Key:
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Description

Methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate, also known as 1-benzofuran-2-yl-3-(1H-indol-3-yl)-propanoic acid methyl ester, is a chemical compound that is primarily used in scientific research applications. It is a white powder with a molecular weight of 284.37 g/mol and a melting point of 155-156°C. It is soluble in methanol and ethanol, and insoluble in water. Methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate has been studied extensively in the past few decades and has been found to have many potential applications in the scientific research field.

Scientific Research Applications

Methyl (2S)-2-(methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate-2-ylformamido)-3-(1H-indol-3-yl)propanoate has been studied extensively in the past few decades and has been found to have many potential applications in the scientific research field. It has been used as a reagent in the synthesis of a variety of compounds, including indoles, benzofurans, and other heterocyclic compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as serotonin reuptake inhibitors and anticonvulsants. Additionally, it has been used as a reagent in the synthesis of biologically active compounds, such as antibacterial agents and antifungal agents.

Mechanism of Action

Methyl (2S)-2-(methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate-2-ylformamido)-3-(1H-indol-3-yl)propanoate is believed to act as an inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the production of the neurotransmitters dopamine and norepinephrine. By inhibiting this enzyme, methyl (2S)-2-(methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate-2-ylformamido)-3-(1H-indol-3-yl)propanoate is thought to reduce the levels of these neurotransmitters in the brain, thus producing a calming effect.
Biochemical and Physiological Effects
Methyl (2S)-2-(methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate-2-ylformamido)-3-(1H-indol-3-yl)propanoate has been found to have a variety of biochemical and physiological effects. It has been found to have an antidepressant effect, as well as an anxiolytic effect. It has also been found to have a sedative effect, as well as an anti-inflammatory effect. Additionally, it has been found to have an anticonvulsant effect, as well as an antithrombotic effect.

Advantages and Limitations for Lab Experiments

Methyl (2S)-2-(methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate-2-ylformamido)-3-(1H-indol-3-yl)propanoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, it is important to note that this compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

Methyl (2S)-2-(methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate-2-ylformamido)-3-(1H-indol-3-yl)propanoate has a number of potential future applications. One potential application is in the development of novel therapeutic agents for the treatment of neurological disorders. Additionally, it could be used in the development of novel drugs for the treatment of depression and anxiety. Furthermore, it could be used in the development of novel anti-inflammatory agents and antithrombotic agents. Finally, it could be used in the development of novel pesticides and herbicides.

Synthesis Methods

Methyl (2S)-2-(methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate-2-ylformamido)-3-(1H-indol-3-yl)propanoate can be synthesized using a variety of methods. The most common method is a condensation reaction between methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate-2-ylformamide and 1H-indol-3-ylpropanoic acid in the presence of an acid catalyst. The reaction proceeds with the formation of an ester bond between the two molecules, producing the desired compound. The reaction is typically carried out at temperatures between 80-100°C for 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate' involves the reaction of two starting materials, benzofuran-2-carboxylic acid and tryptamine, followed by a series of chemical transformations to obtain the final product.", "Starting Materials": [ "Benzofuran-2-carboxylic acid", "Tryptamine", "Methyl chloroformate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Benzofuran-2-carboxylic acid is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.", "Step 2: The benzofuran-2-carbonyl chloride is then reacted with tryptamine in the presence of triethylamine to form the intermediate product, 2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoic acid.", "Step 3: The intermediate product is then treated with methyl chloroformate and triethylamine to form the methyl ester, methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate.", "Step 4: The final product is obtained by purifying the methyl ester using a series of chemical transformations including acidification with hydrochloric acid, extraction with ethyl acetate, washing with sodium bicarbonate and water, and drying with anhydrous sodium sulfate." ] }

CAS RN

1219038-97-7

Product Name

methyl (2S)-2-(1-benzofuran-2-ylformamido)-3-(1H-indol-3-yl)propanoate

Molecular Formula

C21H18N2O4

Molecular Weight

362.4

Purity

95

Origin of Product

United States

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